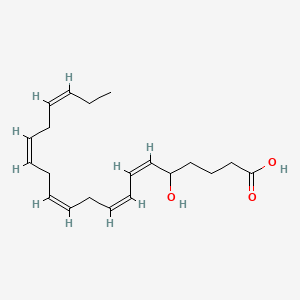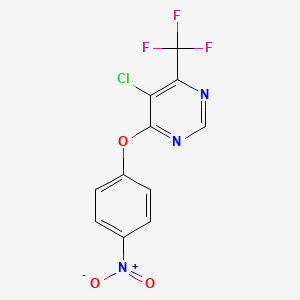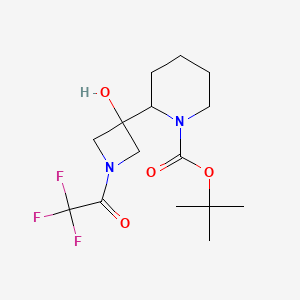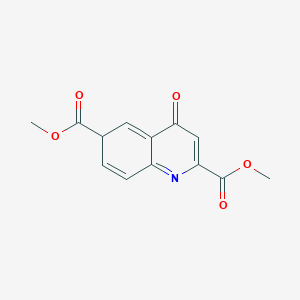
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid is a complex organic compound characterized by its multiple double bonds and a hydroxyl group. This compound is part of the eicosanoid family, which are signaling molecules derived from fatty acids. Eicosanoids play crucial roles in various physiological processes, including inflammation and immunity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid typically involves the oxidation of arachidonic acid. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the desired product. Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as lipoxygenases.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert arachidonic acid into the desired hydroxy derivative. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroperoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and lipoxygenases.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Hydroperoxyicosa-pentaenoic acids.
Reduction: Saturated icosa-pentaenoic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex eicosanoids.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions related to immune system dysfunction.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific receptors on cell membranes, leading to the activation of various signaling pathways. These pathways can result in the modulation of gene expression, enzyme activity, and cellular responses. The hydroxyl group plays a crucial role in its binding affinity and specificity to these receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid: Similar in structure but contains a hydroperoxy group instead of a hydroxyl group.
Arachidonic acid: The precursor to (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. This specificity makes it a valuable compound for studying the intricate mechanisms of eicosanoid signaling and its implications in health and disease.
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14- |
Clé InChI |
FTAGQROYQYQRHF-VETVSMCYSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(CCCC(=O)O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12339769.png)
![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)


![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)
![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)


![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339828.png)
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)
